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molecular formula C14H18NO5P B3054935 Diethyl [2-(1,3-Dioxo-2-isoindolinyl)ethyl]phosphonate CAS No. 62514-90-3

Diethyl [2-(1,3-Dioxo-2-isoindolinyl)ethyl]phosphonate

Cat. No. B3054935
M. Wt: 311.27 g/mol
InChI Key: IQYFOIPYVGDPHE-UHFFFAOYSA-N
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Patent
US04189573

Procedure details

A mixture of 4.67 g (0.015 mol) of diethyl phthalimidoethylphosphonate in 30 ml of ethanol and 1.2 ml of 100% hydrazine hydrate is kept at ambient temperature for ca. 16 hours then is refluxed for 2 hours. The mixture is cooled and filtered and the filtrate is concentrated to give diethyl (2-aminoethyl)phosphonate.
Quantity
4.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(=O)[N:5]([CH2:6][CH2:7][P:8](=[O:15])([O:12][CH2:13][CH3:14])[O:9][CH2:10][CH3:11])C(=O)C2=CC=CC=C12>C(O)C.O.NN>[NH2:5][CH2:6][CH2:7][P:8](=[O:15])([O:9][CH2:10][CH3:11])[O:12][CH2:13][CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
4.67 g
Type
reactant
Smiles
C1(C=2C(C(N1CCP(OCC)(OCC)=O)=O)=CC=CC2)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.2 mL
Type
solvent
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then is refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NCCP(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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